molecular formula C14H10N4O2 B2670612 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2415564-34-8

7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

Cat. No. B2670612
M. Wt: 266.26
InChI Key: JVXSUCOSODGRTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were confirmed using spectral data and elemental analyses.

Scientific Research Applications

Synthetic Approach and Transformation Studies

  • Synthetic Methodologies : A study elaborates on the synthetic approach towards 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and its transformation to fused[1,2,4]triazine systems. This research outlines a method for constructing pyrazolo[3,4-e][1,2,4]triazine systems, showcasing the versatility of [1,2,4]triazine derivatives in organic synthesis (Massry, 2003).

Diels–Alder Reactions

  • Functionalized Diene Interactions : Another study discusses the Diels-Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione with functionalized dienes, leading to complex heterocyclic structures. This work highlights the reactivity of triazole diones in cycloaddition reactions, contributing to the synthesis of novel heterocyclic compounds (Johnson & Moody, 1985).

Oxidation Processes

  • Effective Oxidation Agents : Research using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent demonstrates its efficacy in converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This study offers insights into the potential use of triazole diones as selective oxidants in organic synthesis (Zolfigol et al., 2006).

Heterocyclic Synthesis

  • Complex Heterocyclic Structures : Investigations into L-Proline-catalyzed syntheses under "on water" conditions have led to the development of structurally complex heterocyclic ortho-quinones. Such environmentally friendly methodologies underscore the significance of water as a solvent in promoting efficient heterocyclic synthesis (Rajesh et al., 2011).

Antimicrobial and Anti-inflammatory Agents

  • Bioactive Compound Development : Studies focusing on the synthesis of novel pyrazole, isoxazole, and other benzodiazepine derivatives bearing an aryl sulfonate moiety reveal their potential as antimicrobial and anti-inflammatory agents. This line of research demonstrates the therapeutic applications of triazolo[4,3-a]pyrazine derivatives and their significance in medicinal chemistry (Kendre et al., 2015).

Future Directions

: Read the full paper here

properties

IUPAC Name

7-phenyl-2-prop-2-ynyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-8-18-14(20)17-10-9-16(13(19)12(17)15-18)11-6-4-3-5-7-11/h1,3-7,9-10,12,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVOBXUUOZFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)N2C=CN(C(=O)C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

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